molecular formula C21H14N4 B2479360 (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline CAS No. 300814-74-8

(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline

Cat. No.: B2479360
CAS No.: 300814-74-8
M. Wt: 322.371
InChI Key: FLTLVUMVNNIHSX-LKUDQCMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes an indenoquinoxaline core with a phenylhydrazono substituent, making it a unique and potentially valuable compound in various fields of scientific research.

Safety and Hazards

Like many other chemical compounds, quinoxaline should be handled with care. It can cause irritation to the eyes, skin, and respiratory tract upon exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with 11H-indeno[1,2-b]quinoxalin-11-one. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The phenylhydrazono group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted indenoquinoxalines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenylhydrazono group may play a role in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is unique due to its specific phenylhydrazono substituent, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

10H-indeno[2,3-b]quinoxalin-11-yl(phenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4/c1-2-8-14(9-3-1)24-25-20-16-11-5-4-10-15(16)19-21(20)23-18-13-7-6-12-17(18)22-19/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDPXAXMBIKLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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